7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane is a complex organic compound with a unique molecular structure. It is a tricyclic dithiaether that contains three spirocyclic rings. The compound has attracted the attention of scientists due to its potential applications in various fields, including materials science, organic chemistry, and biochemistry.
Wirkmechanismus
The mechanism of action of 7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane is not well understood. However, studies have shown that the compound has a high affinity for certain proteins and enzymes, which suggests that it may have potential applications in the field of biochemistry.
Biochemische Und Physiologische Effekte
Studies have shown that 7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane has a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, which suggests that it may have potential applications as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
The unique molecular structure of 7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane makes it a promising candidate for various lab experiments. However, the compound is challenging to synthesize and purify, which limits its widespread use in research.
Zukünftige Richtungen
Despite the challenges associated with the synthesis and purification of 7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane, the compound has attracted the attention of scientists due to its unique properties. Future research in this area could focus on developing new and more efficient methods for synthesizing the compound, as well as exploring its potential applications in various fields, including materials science, organic chemistry, and biochemistry. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane is a complex and time-consuming process. The most common method involves the reaction of 1,2-bis(bromomethyl)benzene with 1,3-dithiane in the presence of a strong base, such as potassium tert-butoxide. The reaction yields the desired compound in low yields, and purification is often challenging.
Wissenschaftliche Forschungsanwendungen
The unique molecular structure of 7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane makes it a promising candidate for various scientific research applications. One of the most promising applications is in the field of materials science, where the compound can be used as a building block for the synthesis of novel materials with unique properties.
Eigenschaften
CAS-Nummer |
177-58-2 |
---|---|
Produktname |
7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane |
Molekularformel |
C18H30S3 |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
7,14,21-trithiatrispiro[5.1.58.1.515.16]henicosane |
InChI |
InChI=1S/C18H30S3/c1-4-10-16(11-5-1)19-17(12-6-2-7-13-17)21-18(20-16)14-8-3-9-15-18/h1-15H2 |
InChI-Schlüssel |
BRDFWWQBADGJNE-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)SC3(CCCCC3)SC4(S2)CCCCC4 |
Kanonische SMILES |
C1CCC2(CC1)SC3(CCCCC3)SC4(S2)CCCCC4 |
Andere CAS-Nummern |
177-58-2 |
Synonyme |
7,14,21-Trithiatrisprio [5.1.5:1.5.1]henicosane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.